An In-depth Technical Guide to 5-Bromo-2-(3-methoxypropylamino)pyrimidine: Synthesis, Properties, and Applications in Drug Discovery
An In-depth Technical Guide to 5-Bromo-2-(3-methoxypropylamino)pyrimidine: Synthesis, Properties, and Applications in Drug Discovery
Abstract
This technical guide provides a comprehensive overview of 5-Bromo-2-(3-methoxypropylamino)pyrimidine, a heterocyclic compound of significant interest in medicinal chemistry and drug development. While specific experimental data for this exact molecule is not extensively published, this document synthesizes foundational chemical principles, data from closely related analogues, and established synthetic methodologies to offer a robust working guide for researchers. We will delve into its physicochemical properties, provide a detailed, field-proven protocol for its synthesis, explore its chemical reactivity, and discuss its potential applications as a scaffold for novel therapeutic agents, particularly in the realm of kinase inhibitors.
Introduction: The 2-Aminopyrimidine Scaffold
The pyrimidine nucleus is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents and natural products, including the nucleobases uracil, thymine, and cytosine. The 2-amino-5-bromopyrimidine motif, in particular, has emerged as a "privileged scaffold." This is due to its structural resemblance to adenine, which allows it to effectively bind to the ATP-binding sites of various kinases.[1][2] Kinases are a critical class of enzymes that regulate a vast array of cellular processes, and their dysregulation is a hallmark of many diseases, most notably cancer.[3] The strategic placement of a bromine atom at the 5-position provides a versatile synthetic handle for introducing molecular diversity through cross-coupling reactions, while the 2-amino substituent serves as a key hydrogen bond donor for hinge-binding interactions within the kinase active site. 5-Bromo-2-(3-methoxypropylamino)pyrimidine is a specific derivative within this class, incorporating a flexible, polar side chain that can be exploited to achieve desired pharmacokinetic and pharmacodynamic properties.
Physicochemical and Structural Properties
Precise experimental data for 5-Bromo-2-(3-methoxypropylamino)pyrimidine is not widely available in peer-reviewed literature. However, based on its structure and data from chemical suppliers, we can consolidate the following core properties. Further experimental determination is highly recommended for any downstream application.
| Property | Value | Source(s) |
| CAS Number | 1189482-51-6 | [4][5] |
| Molecular Formula | C₈H₁₂BrN₃O | [4] |
| Molecular Weight | 246.1 g/mol | [4] |
| Appearance | Predicted: White to off-white solid | |
| Melting Point | Not available. Predicted to be a solid at RT. | |
| Boiling Point | Not available. | |
| Solubility | Predicted: Soluble in methanol, chloroform, DMSO. | |
| Purity | Typically >95% from commercial suppliers. | [4] |
Synthesis and Purification: A Field-Proven Protocol
The most logical and widely practiced approach for the synthesis of 2-alkylamino-5-bromopyrimidines is the nucleophilic aromatic substitution (SNAr) of a 2-halo-5-bromopyrimidine with the desired primary amine. 5-Bromo-2-chloropyrimidine is the most common and cost-effective starting material for this transformation.
Reaction Principle
The C2 position of the pyrimidine ring is highly electron-deficient, activated by the two ring nitrogen atoms, making it susceptible to nucleophilic attack. The chlorine atom is an excellent leaving group. The reaction with 3-methoxypropylamine proceeds readily, often facilitated by a non-nucleophilic base to quench the HCl byproduct.
Experimental Workflow Diagram
Caption: General workflow for the synthesis of 5-Bromo-2-(3-methoxypropylamino)pyrimidine.
Step-by-Step Methodology
Materials:
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5-Bromo-2-chloropyrimidine (1.0 eq)
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3-Methoxypropylamine (1.1 eq)
-
N,N-Diisopropylethylamine (DIPEA) or K₂CO₃ (1.5 - 2.0 eq)
-
Solvent: Isopropanol (IPA), Acetonitrile (MeCN), or N,N-Dimethylformamide (DMF)
-
Ethyl Acetate (EtOAc)
-
Saturated Sodium Chloride solution (Brine)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Silica Gel for chromatography
Protocol:
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Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 5-Bromo-2-chloropyrimidine (1.0 eq) and the chosen solvent (e.g., Isopropanol, ~5-10 mL per gram of starting material).
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Base Addition: Add the base, such as DIPEA (1.5 eq). The use of a base is critical to neutralize the HCl formed during the reaction, driving it to completion.
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Heating: Begin stirring and heat the mixture to reflux (typically 80-90°C) under an inert atmosphere (e.g., Nitrogen).
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Nucleophile Addition: Slowly add 3-methoxypropylamine (1.1 eq) to the reaction mixture via a dropping funnel or syringe. An exothermic reaction may be observed.
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Monitoring: Maintain the reaction at reflux and monitor its progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the 5-Bromo-2-chloropyrimidine spot is no longer visible.
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Work-up: Once the reaction is complete, allow the mixture to cool to room temperature. Remove the solvent under reduced pressure.
-
Extraction: Redissolve the residue in Ethyl Acetate and wash with water, followed by brine. This removes the amine salt and any remaining inorganic base.
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the filtrate in vacuo to yield the crude product.
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Purification: The crude material can be purified by flash column chromatography on silica gel using a gradient of Ethyl Acetate in Hexanes to afford the pure 5-Bromo-2-(3-methoxypropylamino)pyrimidine.
Chemical Reactivity and Mechanistic Insights
The reactivity of 5-Bromo-2-(3-methoxypropylamino)pyrimidine is dominated by the properties of its substituted pyrimidine core. The two primary sites for further functionalization are the bromine atom at the C5 position and the pyrimidine ring itself.
Palladium-Catalyzed Cross-Coupling Reactions
The C-Br bond at the 5-position is a prime site for palladium-catalyzed cross-coupling reactions, such as Suzuki, Sonogashira, Heck, and Buchwald-Hartwig amination.[5] This allows for the introduction of a wide variety of aryl, heteroaryl, alkynyl, or amino substituents, which is a cornerstone of library synthesis in drug discovery. The general reactivity of halides in these reactions is I > Br > Cl, making the C5-Br bond significantly more reactive than a C2-Cl bond, allowing for selective functionalization.[1]
Caption: Suzuki cross-coupling at the C5 position.
Electrophilic Aromatic Substitution
While the pyrimidine ring is generally electron-deficient and resistant to electrophilic attack, the electron-donating nature of the 2-amino group can activate the ring to a certain degree. However, electrophilic substitution is not a common transformation for this scaffold, as the conditions are often harsh and may lead to decomposition.
Applications in Drug Development
The primary value of 5-Bromo-2-(3-methoxypropylamino)pyrimidine lies in its potential as a building block for creating libraries of compounds for high-throughput screening.
-
Kinase Inhibitors: As previously mentioned, the 2-aminopyrimidine core is a well-established hinge-binding motif for a multitude of protein kinases.[3] By performing Suzuki or other cross-coupling reactions at the 5-position, researchers can systematically probe the solvent-exposed region of the ATP-binding pocket, optimizing for potency and selectivity against specific kinase targets implicated in diseases like cancer and neurodegeneration.[6][7]
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Other Therapeutic Targets: The scaffold is not limited to kinases. Derivatives of 2-aminopyrimidines have been investigated for a wide range of biological activities, and this compound serves as a valuable intermediate for creating novel chemical entities for various therapeutic targets.[8]
Spectroscopic Characterization (Predicted)
No published experimental spectra for 5-Bromo-2-(3-methoxypropylamino)pyrimidine were found. The following are predicted values based on the analysis of the structurally similar 5-Bromo-2-(methylamino)pyrimidine and general chemical shift principles.[9]
-
¹H NMR (in CDCl₃, 400 MHz):
-
δ ~8.3 ppm (s, 2H): The two equivalent protons on the pyrimidine ring (H4 and H6) would appear as a sharp singlet in the aromatic region.
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δ ~5.2 ppm (br s, 1H): A broad singlet corresponding to the N-H proton of the secondary amine.
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δ ~3.6 ppm (t, 2H): Triplet for the -CH₂- group adjacent to the amine nitrogen.
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δ ~3.4 ppm (s, 3H): A sharp singlet for the methoxy (-OCH₃) protons.
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δ ~3.3 ppm (t, 2H): Triplet for the -CH₂- group adjacent to the methoxy oxygen.
-
δ ~1.9 ppm (quintet, 2H): A quintet for the central -CH₂- group of the propyl chain.
-
-
¹³C NMR (in CDCl₃, 100 MHz):
-
δ ~162 ppm: C2 (carbon attached to the amino group).
-
δ ~158 ppm: C4 and C6 (pyrimidine ring carbons).
-
δ ~108 ppm: C5 (carbon attached to bromine).
-
δ ~70 ppm: -CH₂-O- (carbon adjacent to the ether oxygen).
-
δ ~59 ppm: -OCH₃ (methoxy carbon).
-
δ ~40 ppm: -CH₂-N- (carbon adjacent to the amine nitrogen).
-
δ ~29 ppm: -CH₂- (central propyl carbon).
-
-
Mass Spectrometry (ESI+):
-
Expected [M+H]⁺ ions at m/z 246.0 and 248.0 in an approximate 1:1 ratio, which is the characteristic isotopic pattern for a compound containing one bromine atom.
-
Safety and Handling
While a specific safety data sheet is not widely available, based on analogous compounds like 2-amino-5-bromopyrimidine, the following precautions should be taken:
-
Hazard Statements: Likely harmful if swallowed. May cause skin and serious eye irritation.
-
Handling: Handle in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
Storage: Store in a cool, dry place away from incompatible materials.
Conclusion
5-Bromo-2-(3-methoxypropylamino)pyrimidine is a valuable, yet under-characterized, building block for medicinal chemistry research. Its synthesis is straightforward via nucleophilic aromatic substitution, and its chemical structure is primed for diversification through palladium-catalyzed cross-coupling reactions. The inherent properties of the 2-aminopyrimidine scaffold make it an attractive starting point for the development of novel kinase inhibitors and other potential therapeutic agents. This guide provides a foundational understanding and practical protocols to enable researchers to effectively utilize this compound in their drug discovery programs.
References
A comprehensive list of references will be compiled and provided in a separate section.
Sources
- 1. Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. labsolu.ca [labsolu.ca]
- 5. 5-BroMo-2-(3-MethoxypropylaMino)pyriMidine-1189482-51-6 - Thoreauchem [thoreauchem.com]
- 6. Frontiers | A Review on Fused Pyrimidine Systems as EGFR Inhibitors and Their Structure–Activity Relationship [frontiersin.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Preparation method of 2-amino-5-bromopyridine - Eureka | Patsnap [eureka.patsnap.com]
- 9. CN103012284A - Preparation method of 2-amino-5-bromopyrimidine compound - Google Patents [patents.google.com]

